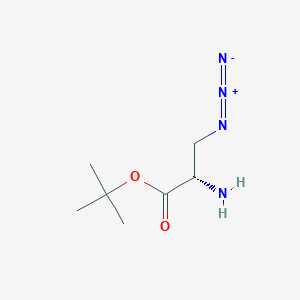

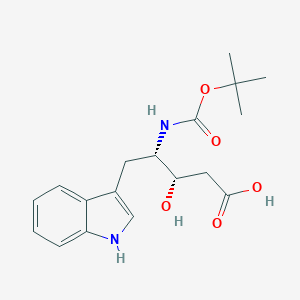

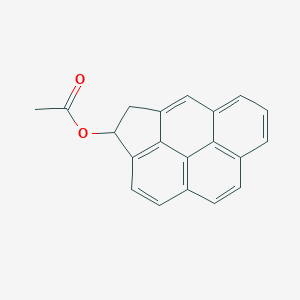

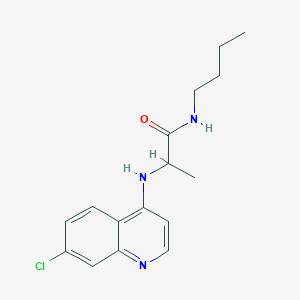

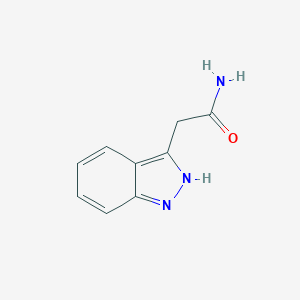

Boc-(3S,4S)-4-amino-3-hydroxy-5-(1H-indol-3-YL)-pentanoic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives of amino acids, including those similar to Boc-(3S,4S)-4-amino-3-hydroxy-5-(1H-indol-3-yl)-pentanoic acid, often involves stereoselective methods to achieve the desired chiral centers. For instance, stereoselective synthesis methods have been used to create diastereomers of related amino acids, utilizing techniques such as crotylboration of N-Boc-l-alaninal to assign stereochemistry (Giordano et al., 1999).

Molecular Structure Analysis

The molecular structure of Boc-(3S,4S)-4-amino-3-hydroxy-5-(1H-indol-3-yl)-pentanoic acid and related compounds can be elucidated using X-ray crystallography and NMR techniques. These methods provide detailed information about the arrangement of atoms within the molecule and the stereochemistry of the chiral centers. For example, studies on similar compounds have revealed the interbridgehead distances and the planarity of certain groups within the molecule, offering insights into the molecule's three-dimensional structure and its potential interactions in biological systems (Luger et al., 2000).

Chemical Reactions and Properties

Boc-(3S,4S)-4-amino-3-hydroxy-5-(1H-indol-3-yl)-pentanoic acid can participate in various chemical reactions characteristic of amino acids and Boc-protected compounds. These include reactions with other organic molecules to form peptides or peptidomimetics, as well as transformations that modify the functional groups present in the molecule. The Boc group, in particular, offers a protective strategy for the amino group, allowing selective reactions at other sites of the molecule (Ferrini et al., 2015).

Applications De Recherche Scientifique

Synthesis and Structural Studies

Diastereoselective Synthesis : A method for the highly diastereoselective synthesis of similar compounds, such as (3R, 4R)- and (3R, 4S)-β, γ-diamino acids from D-Phenylalanine, has been demonstrated. This approach involves converting hydroxy groups to amino groups and oxidizing phenyl groups to carboxyl groups (Kano et al., 1988).

Epoxy Amino Acids Production : Efficient resolution of derivatives of 2-amino-4-pentenoic acid (allylglycine) using Subtilisin or acylase and subsequent transformations highlight the potential of producing complex structures involving similar amino acid derivatives (Krishnamurthy et al., 2014).

Synthesis of Novel Pi-Protected Histidine Analogue : The synthesis of aspartic proteinase inhibitors from new histidine side-chain analogues, such as (3S,4S)-4-amino-3-hydroxy-5-(imidazol-4-yl)pentanoic acid, shows the capability of these compounds in enzyme inhibition (Maibaum & Rich, 1989).

Synthesis of Analogues of the Carboxyl Protease Inhibitor Pepstatin : Creating analogues from N-(tert-butoxycarbonyl)-4-amino-3-hydroxy-6-methylheptanoic acid demonstrates the potential of these compounds in inhibiting enzymes like pepsin and renin (Rich, Sun, & Ulm, 1980).

Stereoselective Synthesis of 4-amino-3-hydroxy-2-methylpentanoic acids : This process, used for synthesizing diastereomers, illustrates the diverse potential of these amino acids in pharmaceutical and biochemical applications (Giordano, Spinella, & Sodano, 1999).

Biological Applications

HIV-Protease Assay : N-Fmoc, O-(tert-butyl)-protected derivatives of (2S,3S)-2-Amino-3-hydroxy-5-(4-nitrophenoxy)pentanoic acid were used in the solid-phase peptide synthesis of oligopeptides for HIV-protease activity detection (Badalassi et al., 2002).

Synthesis of Novel Amino Acid AmAbz : The creation of 4-Amino-3-(aminomethyl)benzoic acid (AmAbz) from 4-aminobenzoic acid highlights the use of these compounds as building blocks for peptidomimetics and combinatorial chemistry (Pascal et al., 2000).

Inhibition of Nitric Oxide Synthases : S-2-Amino-5-azolylpentanoic acids related to L-ornithine were used as inhibitors for nitric oxide synthases, demonstrating the therapeutic potential of these compounds (Ulhaq et al., 1998).

Discovery of Thalassospiramide G : The discovery of thalassospiramide G from Thalassospira sp., bearing γ-amino acids like 4-amino-3,5-dihydroxy-pentanoic acid, underscores the role of such compounds in marine biology and pharmacology (Um et al., 2013).

Synthesis of Peptides with Metal Ion Protecting Group : The use of pentaamminecobalt(III) as a protecting group for sequential peptide synthesis, involving Boc-amino acid active esters or Boc symmetric anhydrides, illustrates a novel approach in peptide chemistry (Isied, Vassilian, & Lyon, 1982).

Propriétés

IUPAC Name |

(3S,4S)-3-hydroxy-5-(1H-indol-3-yl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O5/c1-18(2,3)25-17(24)20-14(15(21)9-16(22)23)8-11-10-19-13-7-5-4-6-12(11)13/h4-7,10,14-15,19,21H,8-9H2,1-3H3,(H,20,24)(H,22,23)/t14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZHZQDCALLUGIO-GJZGRUSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)[C@H](CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4S)-3-hydroxy-5-(1H-indol-3-yl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

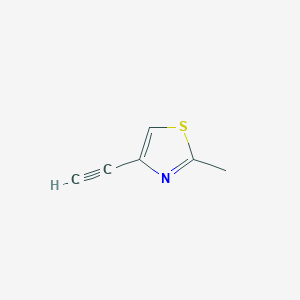

![N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine](/img/structure/B9495.png)